

# Application Note: Zinc Determination by Solid-Phase Spectrophotometry (SPS) with BTAHQ

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## Compound Focus: Zinc 8-hydroxyquinolate

CAS No.: 13978-85-3

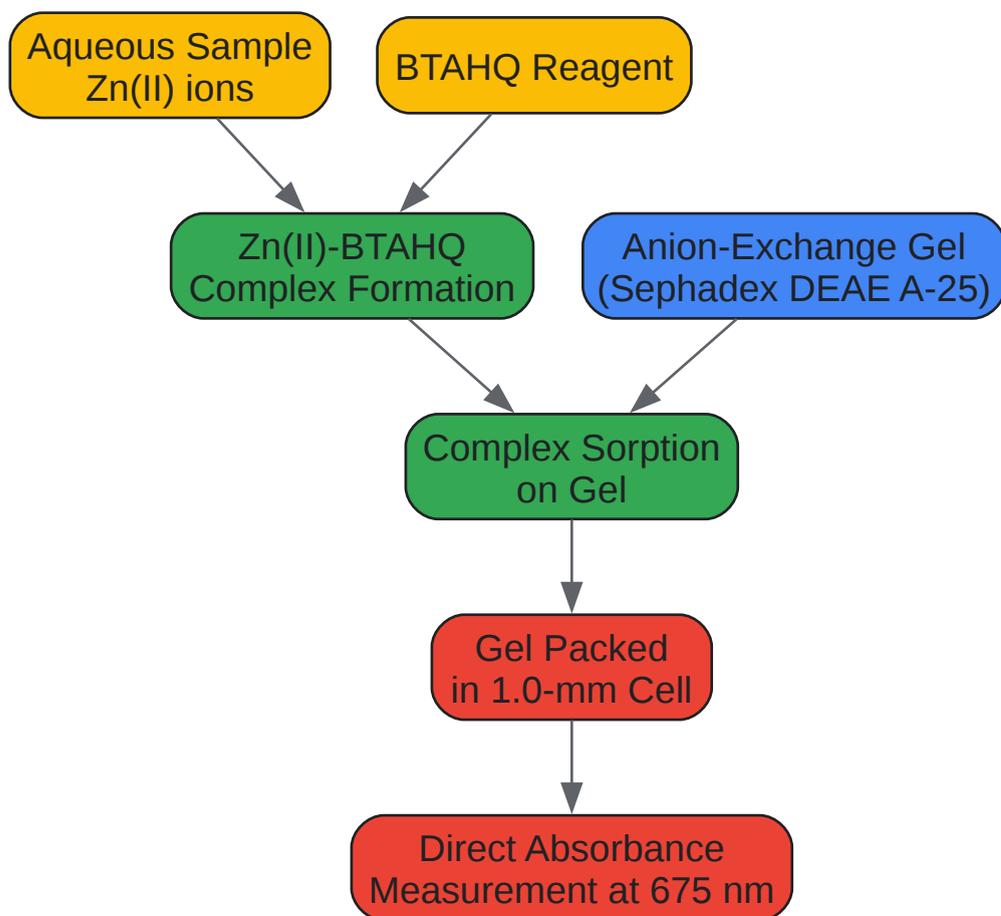
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**1. Introduction** Solid-phase spectrophotometry (SPS) combines the sensitivity of spectrophotometric detection with a preconcentration and separation step using a solid sorbent. This technique is particularly valuable for determining trace amounts of metal ions in complex matrices like environmental and biological samples. This application note details a validated SPS method for the determination of zinc(II) using 5-(2-Benzothiazolylazo)-8-hydroxyquinoline (BTAHQ) as a complexing agent, fixed on a dextran-type anion-exchange gel (Sephadex DEAE A-25). The method allows for direct measurement of the gel's absorbance, offering high sensitivity and selectivity for zinc quantification [1].

**2. Principle of the Method** Zinc(II) ions in an aqueous sample react with BTAHQ to form a colored complex. This complex is selectively sorbed onto the Sephadex DEAE A-25 gel. The absorbance of the colored gel, packed in a micro-cell, is measured directly at two wavelengths: 675 nm (measurement) and 750 nm (for background correction). The enrichment of the analyte on the solid phase results in a significant increase in the effective molar absorptivity, enabling the detection of ultra-trace zinc concentrations [1].

The following diagram illustrates the core principle and workflow of the SPS method:



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### 3. Experimental Protocol

#### 3.1. Reagents and Materials

- **Sorbent:** Dextran-type anion-exchange gel (Sephadex DEAE A-25), 50 mg per determination [1].
- **Complexing Agent:** 5-(2-Benzothiazolylazo)-8-hydroxyquinoline (BTAHQ) solution.
- **Zinc Standard Solution:** Prepare a stock solution of Zn(II) and dilute to desired concentrations for calibration.
- **Buffer Solution:** Appropriate buffer to adjust and maintain sample pH.
- **Deionized Water:** Ultrapure water should be used for all solution preparations.

#### 3.2. Apparatus

- UV-Vis Spectrophotometer with a capable of holding a 1.0-mm micro-cell.
- **Cell:** 1.0-mm micro-cell (or equivalent) for packing the gel and measuring absorbance [1].
- pH Meter.
- Laboratory glassware (volumetric flasks, pipettes).

### 3.3. Step-by-Step Procedure

- **Conditioning:** Prepare the Sephadex DEAE A-25 gel as per manufacturer specifications.
- **pH Adjustment:** Adjust the pH of the sample solution (500 mL or 1000 mL) to the optimal value of **pH 5.0** using a buffer solution [1].
- **Complex Formation:** Add a sufficient amount of BTAHQ solution to the sample and mix thoroughly to allow the Zn(II)-BTAHQ complex to form.
- **Preconcentration & Sorption:** Pass the sample solution through the column or vessel containing the conditioned gel at a controlled flow rate. The Zn(II)-BTAHQ complex is sorbed onto the gel.
- **Washing:** Rinse the gel with a small amount of buffer or water to remove any uncomplexed reagents or interfering ions.
- **Packing:** Transfer the colored gel slurry into the 1.0-mm micro-cell, ensuring it is evenly packed and free of air bubbles [1].
- **Measurement:** Place the micro-cell in the spectrophotometer. Measure the absorbance directly at **675 nm**. Use a second measurement at **750 nm** for background correction if necessary [1].

**4. Method Validation and Performance Data** The following table summarizes the key performance characteristics of the BTAHQ SPS method for two different sample volumes, demonstrating how sensitivity can be enhanced [1].

**Table 1: Method Performance Characteristics for Different Sample Volumes**

Parameter	Value for 500 mL Sample	Value for 1000 mL Sample
Linear Range	0.05 - 1.10 µg/L	0.05 - 1.10 µg/L
Molar Absorptivity ( $\epsilon$ )	$2.50 \times 10^7 \text{ L mol}^{-1} \text{ cm}^{-1}$	$9.55 \times 10^7 \text{ L mol}^{-1} \text{ cm}^{-1}$
Detection Limit (LOD)	12 ng/L	7.5 ng/L
Quantification Limit (LOQ)	40 ng/L	25 ng/L
Relative Standard Deviation (RSD)	< 1.60% (n=10)	< 1.60% (n=10)

### 5. Data Analysis

- **Calibration:** Prepare a calibration curve using a series of standard zinc solutions processed according to the protocol. The curve should be linear in the range of 0.05–1.10 µg/L [1].

- **Calculation:** The concentration of zinc in the unknown sample is determined by interpolating the measured absorbance from the calibration curve, taking into account any sample dilution factors.

## 6. Troubleshooting and Best Practices

- **pH Control:** Maintain strict control over sample pH, as it is critical for complete complex formation and efficient sorption [1].
- **Gel Handling:** Ensure the gel does not dry out during the process, as this can affect the uniformity of packing and the absorbance reading.
- **Interferences:** The method has been shown to be highly selective for Zn(II). However, always test the method with your specific sample matrix to check for potential interferences [1].
- **Sorbent Choice:** The choice of sorbent is crucial. This method is optimized for Sephadex DEAE A-25. Other ion-exchange resins or mixed-mode sorbents (like SOLA WAX) may require significant re-optimization of the protocol [2].

## 7. Applications

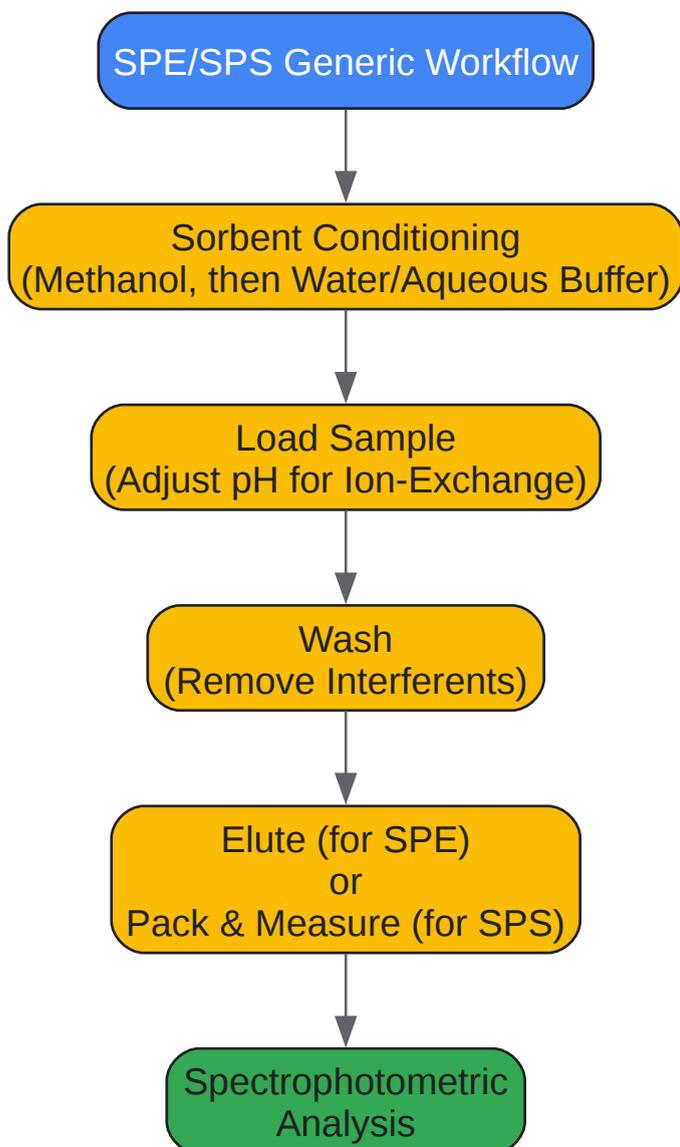
This SPS method has been successfully applied to determine trace zinc in [1]:

- Natural waters
- Food samples
- Certified reference materials (CRMs)
- Meat and biological samples

The results were validated against standard methods like Flame Atomic Absorption Spectrophotometry (FAAS) [1].

# SPS Generic Workflow and Sorbent Selection

The BTAHQ method is a specific application of a broader technique. The general workflow for SPS and other solid-phase extraction methods can be visualized as follows, which can serve as a template for developing new SPS methods for other analytes.



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When developing an SPS method, selecting the correct sorbent phase is fundamental. The table below outlines common sorbent types and their typical applications, which can guide this selection.

**Table 2: Guide to Solid Phase Selection for Method Development**

Sorbent Type	Analytical Mechanism	Typical Applications	Example Conditioning & Elution
<b>Anion Exchange</b> (e.g., Sephadex	Sorption of anionic metal complexes [1].	Trace metal analysis as anionic complexes (e.g.,	Condition with buffer. For SPS, direct measurement

Sorbent Type	Analytical Mechanism	Typical Applications	Example Conditioning & Elution
DEAE A-25)		Zn-BTAHQ).	on gel.
<b>Reversed Phase</b>	Hydrophobic interactions.	Non-polar to moderately polar organic analytes [2].	Condition: Methanol -> Water. Elute with organic solvent (e.g., Methanol).
<b>Mixed-Mode Anion Exchange</b> (e.g., SOLA WAX)	Ion-exchange + reversed-phase mechanisms [2].	Acidic analytes; can be used for selective clean-up.	Condition with buffer. Elute with organic solvent + volatile acid/base.

## Key Considerations for Method Development

- **Sample Volume:** As demonstrated in Table 1, increasing the sample volume is an effective way to lower the detection limit and enhance sensitivity for ultra-trace analysis [1].
- **pH Optimization:** The sample pH must be optimized to ensure the analyte is in the correct ionic form for interaction with the sorbent. For example, for basic compounds on reversed-phase sorbents, the sample should be loaded at a pH at least 2 units below the pKa to neutralize the molecule [2].
- **Validation:** Always validate the method for your specific application, assessing linearity, precision, accuracy, and robustness, even when using a published protocol [1] [3].

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